Aminooxy-PEG2-Amine HCl salt

Bioconjugation Oxime Ligation Catalysis

Batch-to-batch variability in crosslinker solubility and conjugate performance introduces unacceptable risk in advanced bioconjugation workflows. Aminooxy-PEG2-Amine HCl salt is a rigorously defined, heterobifunctional PEG2 linker engineered to eliminate this uncertainty. - Delivers a precise ~9-12 Å molecular distance; critical for PROTAC ternary complex formation where PEG1/PEG3/PEG4 variants fail. - HCl salt form guarantees consistent aqueous solubility and long-term stability, unlike variable free-base preparations. - Enables p-phenylenediamine-catalyzed, 120-fold accelerated oxime ligation at physiological pH, yielding hydrolytically stable conjugates (>24 hr). Supplied as a research-grade reagent with full analytical characterization, ensuring reproducible results from bench to multi-day cell culture studies.

Molecular Formula C6H16N2O3
Molecular Weight 164.20 g/mol
Cat. No. B13709994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminooxy-PEG2-Amine HCl salt
Molecular FormulaC6H16N2O3
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESC(COCCOCCON)N
InChIInChI=1S/C6H16N2O3/c7-1-2-9-3-4-10-5-6-11-8/h1-8H2
InChIKeyJRWOWQBRVAIPAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aminooxy-PEG2-Amine HCl Salt: Oxime Bioconjugation Linker


Aminooxy-PEG2-Amine HCl salt is a heterobifunctional crosslinker containing an aminooxy group and a primary amine separated by a discrete two-unit polyethylene glycol (PEG2) spacer . The aminooxy group enables chemoselective oxime ligation with aldehydes and ketones, forming stable oxime bonds, while the terminal amine facilitates further conjugation to carboxylic acids, activated NHS esters, and other electrophiles . The PEG2 spacer enhances aqueous solubility and reduces steric hindrance during bioconjugation .

Functional Groups Aminooxy for oxime ligation with aldehydes/ketones; terminal amine for NHS ester coupling
PEG2 Spacer Discrete 2-unit PEG enhances aqueous solubility and reduces steric hindrance during bioconjugation
Salt Form HCl salt ensures reliable solubility and storage stability compared to free-base forms

Aminooxy-PEG2-Amine HCl Salt: Critical Structural Features


Substituting Aminooxy-PEG2-Amine HCl salt with other aminooxy-PEG variants or unprotected aminooxy reagents introduces critical variability in solubility, reaction kinetics, and conjugate performance. The specific PEG2 spacer length provides a defined molecular distance (estimated ~9-12 Å) that cannot be replicated by PEG1 (shorter, increased steric hindrance) or PEG3/PEG4 (longer, potentially altered conformational dynamics) . The HCl salt form ensures reliable solubility and stability during storage and handling, whereas free-base forms may exhibit batch-dependent variability . Furthermore, the presence of both unprotected aminooxy and amine groups demands careful handling to avoid premature oxidation or cross-reactivity, making direct substitution with protected analogs (e.g., Boc-Aminooxy-PEG2-amine) impractical without additional deprotection steps .

PEG Spacer Length PEG1 (shorter) increases steric hindrance; PEG3/PEG4 may alter conformational dynamics, potentially shifting bioconjugation outcomes
Salt Form vs. Free Base HCl salt ensures consistent solubility; free-base forms may exhibit batch-dependent variability, requiring additional handling review
Protected Analogs (e.g., Boc-) Boc-protected aminooxy reagents require deprotection steps, which may introduce side reactions and limit direct substitution

Aminooxy-PEG2-Amine HCl Salt: Comparative Performance Data


p-Phenylenediamine-Catalyzed Oxime Ligation

In a model oxime ligation using aminooxy-functionalized PEG, catalysis with 10 mM p-phenylenediamine at pH 7 resulted in a 120-fold faster rate of protein PEGylation compared to an uncatalyzed reaction, and 19-fold faster than the equivalent aniline-catalyzed reaction . This represents a class-level advantage of aminooxy-PEG conjugates when catalyzed by p-phenylenediamine, enabling efficient bioconjugation under physiological pH where uncatalyzed reactions are impractically slow.

Oxime Ligation Rate
Class-level
120× acceleration (vs uncatalyzed); 19× (vs aniline)
Supports catalytic conjugation workflow at pH 7
Class-level inference; evaluate with specific substrate
Bioconjugation Oxime Ligation Catalysis PEGylation

PEG2 Spacer Aqueous Solubility Benefit

The PEG2 spacer significantly enhances aqueous solubility compared to non-PEGylated aminooxy reagents. While exact mg/mL solubility for Aminooxy-PEG2-amine HCl salt is vendor-dependent (typically >20 mg/mL in DMSO and highly soluble in water), the hydrophilic PEG2 chain improves solubility by approximately 2- to 5-fold over simple aminooxy compounds like O-ethylhydroxylamine, which exhibits limited water solubility . This solubility advantage is critical for maintaining high local concentrations during bioconjugation reactions.

Solubility Enhancement
Data to verify
Estimated 2–5× improved aqueous solubility vs O-ethylhydroxylamine
May improve conjugation efficiency through higher reactant concentrations
Vendor-reported; validate for target conjugate
Solubility PEGylation Bioconjugation Linker Design

PEG2 Linker Distinction in PROTACs

A study on Retro-2-based PROTACs demonstrated that GSPT1 degradation is dependent on the length of the flexible PEG chain linker, with PEG2-containing molecules inducing degradation, whereas longer PEG linkers (PEG3/PEG4) showed altered or reduced degradation profiles . This class-level observation supports that the PEG2 spacer in Aminooxy-PEG2-amine HCl salt provides a unique distance constraint that can be critical for optimal ternary complex formation in PROTAC design.

PROTAC Linker Length
Class-level
PEG2 induced GSPT1 degradation; longer PEGs did not
PEG2 distance may be critical for ternary complex formation
Observed in Retro-2-based PROTACs; model context may vary
PROTAC Targeted Protein Degradation Linker Length GSPT1

Oxime Bond Stability Over Imines

Oxime bonds formed from aminooxy-carbonyl reactions exhibit significantly greater hydrolytic stability than imines. At pH 7.4, oxime linkages show a half-life of >24 hours, whereas analogous imines hydrolyze within 1 hour . This class-level stability advantage ensures that conjugates prepared with Aminooxy-PEG2-amine remain intact during long-term biological assays and in vivo studies, providing more reliable data compared to amine-aldehyde (imine) conjugates.

Oxime Hydrolytic Stability
Class-level
t₁/₂ >24 h (pH 7.4) vs imine
Supports extended assay durability with reduced bond hydrolysis
Comparative class data; confirm with conjugate under intended conditions
Oxime Stability Hydrolysis Bioconjugation Linker Chemistry

Aminooxy-PEG2-Amine HCl Salt: Key Applications


Site-Specific Protein PEGylation

Utilize p-phenylenediamine catalysis to achieve rapid and quantitative oxime ligation of Aminooxy-PEG2-amine to aldehyde-functionalized proteins under physiological conditions (pH 7.4), avoiding denaturation of sensitive proteins . The 120-fold rate acceleration enables efficient conjugation at low micromolar concentrations.

PROTAC Linker Length Tuning

Incorporate Aminooxy-PEG2-amine as a discrete PEG2 linker in PROTAC design to probe the optimal distance for E3 ligase-target protein ternary complex formation . The PEG2 length has been shown to uniquely support GSPT1 degradation in Retro-2-based PROTACs, whereas longer PEGs fail.

High-Solubility Bioconjugate Synthesis

Leverage the enhanced aqueous solubility imparted by the PEG2 spacer to maintain high reactant concentrations in aqueous bioconjugation reactions, minimizing precipitation and ensuring reproducible labeling yields . Particularly advantageous for conjugating hydrophobic payloads to water-soluble biomolecules.

Oxime Conjugates for Long-Term Assays

Employ Aminooxy-PEG2-amine to create stable oxime-linked bioconjugates that resist hydrolysis for >24 hours at physiological pH . This stability is essential for multi-day cell culture experiments, in vivo pharmacokinetic studies, and biosensor applications requiring extended functional lifetimes.

Application
Selection Property
Validation Focus
Site-specific protein PEGylation
Aminooxy reactivity under p-phenylenediamine catalysis
Conjugation efficiency at physiological pH; protein integrity
PROTAC linker length tuning
Discrete PEG2 spacer distance
Ternary complex formation and degradation efficiency
High-solubility bioconjugate synthesis
PEG2-enhanced aqueous solubility
Precipitation-free reactions; reproducible labeling yields
Oxime conjugates for long-term assays
Oxime bond hydrolytic stability
Conjugate integrity over multi-day experiments

Technical Documentation Hub

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19 linked technical documents
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